(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine
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Overview
Description
(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine: is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound features a methyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and benzene derivatives.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine group.
(1S)-1-(3-methyl-1-benzothiophen-2-yl)propane-1-amine: Similar structure but with an extended carbon chain.
(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-thiol: Similar structure but with a thiol group instead of an amine group.
Uniqueness
- The presence of the amine group in (1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine makes it particularly reactive in nucleophilic substitution reactions, providing a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C11H13NS |
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Molecular Weight |
191.29 g/mol |
IUPAC Name |
(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C11H13NS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8H,12H2,1-2H3/t8-/m0/s1 |
InChI Key |
UXKMJXGBXBAIJA-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(SC2=CC=CC=C12)[C@H](C)N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(C)N |
Origin of Product |
United States |
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